2-(4-Phenylphenyl)-3H-benzo(e)indole
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Overview
Description
2-(4-Phenylphenyl)-3H-benzo(e)indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzo(e)indole core structure with a phenyl group attached at the 2-position and another phenyl group at the 4-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylphenyl)-3H-benzo(e)indole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a popular choice for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and conditions can be optimized to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylphenyl)-3H-benzo(e)indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-(4-Phenylphenyl)-3H-benzo(e)indole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Phenylphenyl)-3H-benzo(e)indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound with a simpler structure.
2-Phenylindole: Similar structure but lacks the additional phenyl group at the 4-position.
3-Phenylindole: Similar structure but with the phenyl group at the 3-position instead of the 4-position.
Uniqueness
2-(4-Phenylphenyl)-3H-benzo(e)indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two phenyl groups at distinct positions on the indole ring can enhance its ability to interact with various molecular targets, potentially leading to unique biological effects .
Properties
CAS No. |
38824-43-0 |
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Molecular Formula |
C24H17N |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-3H-benzo[e]indole |
InChI |
InChI=1S/C24H17N/c1-2-6-17(7-3-1)18-10-12-20(13-11-18)24-16-22-21-9-5-4-8-19(21)14-15-23(22)25-24/h1-16,25H |
InChI Key |
WTKJRRIEZQLDLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(N3)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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